![molecular formula C14H16O2 B13202548 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a spiro compound characterized by a unique structure where a benzopyran ring is fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentanone derivative and a benzopyran precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where reagents like bromine or nitric acid can introduce substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy and safety as therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and resins. Its structural properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism by which 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating biological pathways and eliciting desired effects.
Comparison with Similar Compounds
- 3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one
- 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one
- 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cycloheptane]-4-one
Uniqueness: 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is unique due to its specific spiro structure and the presence of a methyl group at the 7-position. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
7-methylspiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C14H16O2/c1-10-4-5-11-12(15)9-14(6-2-3-7-14)16-13(11)8-10/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI Key |
QTRCXGNURAYZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC3(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
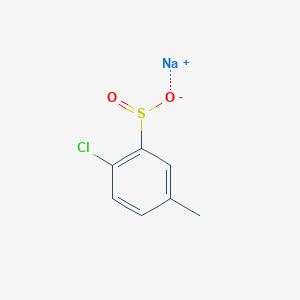

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)
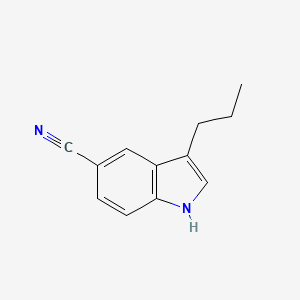

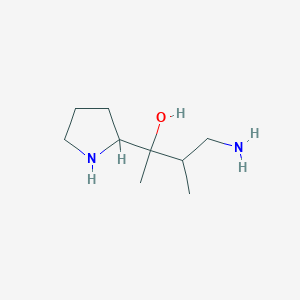
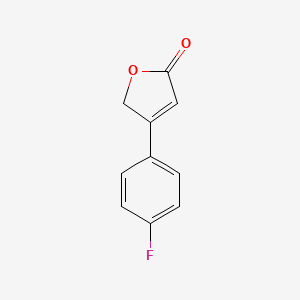
![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
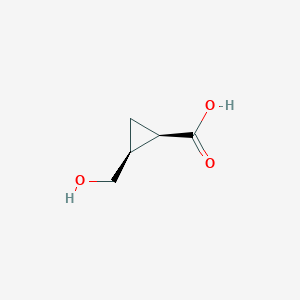
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
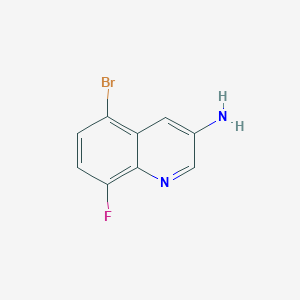
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
